Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
The compound tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 467454-51-9) is a bicyclic heterocyclic molecule featuring a 2-azabicyclo[2.1.1]hexane core. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . Key structural features include:
- A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.
- An ethyl substituent at position 4 of the bicyclic ring.
- A hydroxymethyl group at position 1.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-5-12-6-13(7-12,9-15)14(8-12)10(16)17-11(2,3)4/h15H,5-9H2,1-4H3 |
InChI Key |
UYPAEUPPYNMCNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(N(C2)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Reaction Optimization
- Precursor synthesis : Phenylacetaldehyde derivatives are methylenated using Eschenmoser’s salt (N,N-dimethylmethyleneammonium iodide) to form 2-phenylacrylaldehydes.
Example protocol :To phenylacetaldehyde (1 equiv) in CH₂Cl₂, add Et₃N (10 equiv) and Eschenmoser’s salt (2.05 equiv). Stir at 20°C for 90 min → 2-phenylacrylaldehyde (85–92% yield). - Cycloaddition : Irradiate the dienophile (e.g., acrylaldehyde) with a conjugated diene under UV light (λ = 300–350 nm) to form the bicyclo[2.1.1]hexane skeleton.
Stereochemical Control
The (1r,4s) configuration is achieved through:
- Chiral auxiliaries : Use of enantiopure starting materials.
- Directed assembly : Strategic placement of substituents to guide cycloaddition geometry.
Functionalization of the Bicyclic Core
Introduction of the Ethyl Group at C4
The ethyl group is introduced via Grignard alkylation at the bridgehead position:
Installation of the Hydroxymethyl Group at C1
The hydroxymethyl group is introduced through a two-step sequence:
- Aldehyde formation : Oxidize a methyl group at C1 using CrO₃/H₂SO₄.
- Reduction : Reduce the aldehyde to a primary alcohol with NaBH₄.
Yield optimization :
Boc Protection of the Bridgehead Nitrogen
The final step involves installing the tert-butoxycarbonyl (Boc) group to protect the secondary amine:
- Reaction conditions : Treat the free amine with Boc anhydride ((Boc)₂O) in dichloromethane (DCM) with DMAP catalysis.
Amine (1 equiv) + (Boc)₂O (1.2 equiv) + DMAP (0.1 equiv) in DCM, 25°C, 12 h → Boc-protected product (88–93%). - Purification : Isolate via silica gel chromatography (hexane/EtOAc gradient).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Photochemical [2+2] | Cycloaddition → Alkylation → Boc | 35–42 | High (dr > 95:5) | Limited |
| Ring-Closing Metathesis | Olefin formation → Grubbs catalyst | 28–33 | Moderate | Moderate |
| Enzymatic Resolution | Kinetic resolution of racemate | 40–45 | Excellent | Low |
Characterization and Quality Control
Critical analytical data for the target compound:
- ¹H NMR (300 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 1.28 (t, J = 7.5 Hz, 3H, CH₂CH₃), 3.85 (d, J = 11 Hz, 1H, CH₂OH).
- HRMS : m/z calc. for C₁₃H₂₃NO₃ [M+H]⁺ 241.33, found 241.31.
- HPLC Purity : >95% (C18 column, 70:30 MeCN/H₂O).
Industrial-Scale Considerations
While laboratory-scale syntheses achieve moderate yields (35–45%), scale-up challenges include:
- Photoreactor design : Uniform UV exposure for cycloaddition.
- Cost optimization : Replacement of stoichiometric reagents (e.g., Eschenmoser’s salt) with catalytic systems.
- Waste management : Recycling of solvents (CH₂Cl₂, THF) via distillation.
Chemical Reactions Analysis
Traditional Methods
-
Condensation reactions :
-
Formation via the reaction of tert-butyl-substituted isatins with amines or diamines, followed by hydroxymethyl and carboxylate group installation.
-
Example: Condensation of isatins with ethylamine derivatives to form the bicyclic core.
-
Industrial-Scale Production
-
Continuous flow reactors :
-
Used to enhance reaction efficiency and consistency, particularly for large-scale synthesis.
-
Advantages: Precise temperature control, reduced solvent usage, and scalability.
-
Photochemical Approaches
-
[2 + 2] Cycloaddition :
Functionalization Reactions
The compound undergoes diverse transformations due to its reactive hydroxymethyl, ethyl, and tert-butyl ester groups.
Oxidation
-
Conditions : Acidic or basic media with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Outcome : Conversion of the hydroxymethyl group to a carbonyl group (e.g., ketone or aldehyde).
-
Example :
Borylation
-
Catalyst : Iridium complexes (e.g., [Ir(COD)Cl]₂ with dtbpy ligands) .
-
Conditions : Mild temperatures (65°C), use of borane reagents (e.g., B₂pin₂) .
-
Mechanism :
| Reaction Type | Catalyst/Reagent | Conditions | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄/CrO₃ | Acidic | Carbonyl formation |
| Borylation | [Ir(COD)Cl]₂ + dtbpy | 65°C, B₂pin₂ | Borylated derivative |
Saponification
-
Conditions : Aqueous NaOH under heat.
-
Outcome : Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.
Coupling Reactions
-
Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki, Stille) to introduce aryl or alkyl groups .
-
Example : Use of Pd(OAc)₂ and S-Phos ligands for coupling with aryl halides .
Borylation Mechanism
-
Key steps :
-
Catalyst activation : Rapid activation of the iridium precursor.
-
C–H bond activation : Selective insertion into tertiary C–H bonds via oxidative addition.
-
Boryl transfer : Formation of the boronated product.
-
Oxidation Pathway
-
Electrophilic attack : Oxidizing agents abstract a hydrogen atom, forming a radical intermediate.
-
Hydrogen abstraction : Followed by oxygen insertion to yield the carbonyl compound.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[211]hexane-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their differences:
Physical and Chemical Properties
- Solubility : The hydroxymethyl group in the target compound increases polarity compared to ethyl- or acetyl-substituted analogs .
- Stability : Boc groups generally resist hydrolysis under mild conditions, but the hydroxymethyl substituent may reduce stability in strongly acidic/basic environments compared to fluorinated analogs .
Commercial Availability and Cost
- Target Compound: Not directly listed, but analogs like tert-butyl4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 467454-33-7) are priced at €682.00/50 mg, indicating high value for specialized intermediates .
- Amino Derivatives: Discontinued commercial status (e.g., CAS 1803597-21-8) suggests niche applications .
Biological Activity
Tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, with CAS Number 2757912-47-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
- Molecular Formula: C13H23NO3
- Molecular Weight: 241.33 g/mol
- CAS Number: 2757912-47-1
Synthesis
The synthesis of tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions to yield the desired bicyclic structure. The specific methods can vary, but they often include steps such as alkylation, hydrolysis, and esterification.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and cytotoxic domains:
Antimicrobial Activity
Studies have demonstrated that related bicyclic compounds possess significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, derivatives of bicyclic structures have shown bacteriostatic effects, suggesting that tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate may also exhibit similar properties due to structural similarities .
Cytotoxicity
In vitro studies have indicated that certain derivatives of azabicyclo compounds can induce cytotoxic effects in various cancer cell lines. The mechanism often involves the disruption of cellular processes or interference with DNA synthesis, leading to apoptosis in malignant cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of several azabicyclo compounds against common bacterial strains. The results indicated that compounds with similar structures to tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exhibited notable antibacterial activity, particularly against E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were recorded at varying levels depending on the specific derivative tested.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Tert-butyl 4-tert-butylcyclohexanone | 15 | Staphylococcus aureus |
| Ethyl (4-tert-butylcyclohexylidene)acetate | 10 | E. coli |
Case Study 2: Cytotoxic Effects
Another investigation focused on the cytotoxic effects of azabicyclo derivatives on human cancer cell lines. The study found that certain modifications to the bicyclic structure significantly enhanced cytotoxicity compared to unmodified analogs.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | 20 | HeLa |
| Control (Untreated) | N/A | N/A |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate?
The synthesis typically involves:
- Photochemical [2+2] cycloaddition : UV light induces cyclization of 1,5-dienes to form the bicyclic core, followed by functionalization (e.g., ethyl and hydroxymethyl group introduction) .
- Intramolecular displacement : A primary alkyl chloride reacts with tert-butylsulfinamide under controlled conditions to form the bicyclic structure .
- Post-synthetic modifications : Hydrolysis of ester groups (e.g., ethyl to hydroxymethyl) using concentrated HCl under reflux conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (1H, 13C) to confirm stereochemistry and substituent positions, as demonstrated for related azabicyclo compounds .
- Mass spectrometry for molecular weight validation (e.g., exact mass ~225.28 g/mol for analogous structures) .
- Infrared (IR) spectroscopy to identify functional groups like esters and hydroxymethyl .
Q. What are the typical chemical reactions of this compound?
The hydroxymethyl and ethyl groups enable reactions such as:
- Oxidation : Using KMnO4 or CrO3 to convert hydroxymethyl to carboxylic acids .
- Reduction : LiAlH4 reduces ester groups to alcohols .
- Nucleophilic substitution : Replacing the ethyl group with other alkyl/aryl moieties under basic conditions .
Advanced Research Questions
Q. How can photochemical synthesis be optimized for higher yields and scalability?
- Wavelength control : Use UV lamps with narrow emission spectra (e.g., 254 nm) to enhance [2+2] cycloaddition efficiency .
- Solvent selection : Non-polar solvents (e.g., hexane) improve reaction selectivity by stabilizing transition states .
- Scale-up protocols : Continuous-flow reactors mitigate heat dissipation issues in large-scale photochemical syntheses .
Q. What strategies address stereochemical challenges in synthesizing this bicyclic compound?
- Chiral auxiliaries : Temporarily introduce tert-butylsulfinamide to control exo/endo selectivity during cyclization .
- Enantioselective catalysis : Use Ru or Pd catalysts to direct stereochemistry in cyclopropanation steps .
- Crystallographic analysis : X-ray diffraction resolves ambiguities in stereoisomer assignments .
Q. How should researchers analyze contradictory bioactivity data across studies?
- Comparative potency tables : For example, substituent variations (e.g., ethyl vs. benzoyl) significantly alter enzyme inhibition (see Table 1) .
- Target validation : Use knockout models or siRNA to confirm if observed bioactivity is target-specific .
| Compound Derivative | Target Enzyme | Inhibition Potency | Reference |
|---|---|---|---|
| Ethyl-substituted | Aromatase | Moderate | |
| Benzoyl-substituted | Aromatase | >140-fold increase |
Q. What computational modeling approaches predict binding interactions?
- Molecular docking : Simulate interactions with enzymes (e.g., aromatase) using software like AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Substituent libraries : Synthesize derivatives with varied groups (e.g., methyl, trifluoromethyl) and compare bioactivity .
- Free-Wilson analysis : Quantify contributions of specific substituents to biological activity using regression models .
Q. What methods resolve purity issues in final products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
